molecular formula C5H10N2 B10776628 2,3,4,5-Tetrahydropyridin-3-amine

2,3,4,5-Tetrahydropyridin-3-amine

Cat. No.: B10776628
M. Wt: 98.15 g/mol
InChI Key: SEECZTVWJNGUEJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridin-3-amine is an organic compound belonging to the class of tetrahydropyridines, which are partially saturated derivatives of pyridine . This chiral amine, with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol, serves as a valuable scaffold in medicinal and synthetic chemistry . The tetrahydropyridine core is a privileged structure found in numerous natural and synthetic compounds with significant pharmacological properties . Researchers utilize this and similar tetrahydropyridine heterocycles as key intermediates in the synthesis of more complex piperidine derivatives, which are prevalent in over twenty classes of pharmaceuticals . These structures are commonly accessed via methods such as hydrogenation of corresponding pyridines or aza-Diels-Alder reactions . The specific stereochemistry of the (3S)-enantiomer makes it a crucial building block for developing chiral molecules in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-3-amine

InChI

InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2

InChI Key

SEECZTVWJNGUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN=C1)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The tungsten-mediated approach, as detailed in recent organometallic studies, leverages the coordination of a {WTp(NO)(PMe₃)} complex to a dihydropyridine (DHP) substrate. Protonation at the C6 position generates an η²-allyl intermediate, which undergoes stereoselective amination at C5 with primary or secondary amines (e.g., methylamine, benzylamine). The reaction proceeds via a kinetically controlled pathway at −40°C to prevent E1 elimination, which is facilitated by the π-basic tungsten stabilizing the allyl cation intermediate.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reactions conducted at −40°C minimize elimination side reactions.

  • Base Selection : Quenching with potassium tert-butoxide suppresses E1 elimination, improving yields.

  • Oxidative Decomplexation : Liberation of the free amine via oxidation (e.g., with ceric ammonium nitrate) achieves ~50% efficiency.

Yield and Stereochemical Outcomes

The method produces cis-disubstituted 3-aminotetrahydropyridines with >90% regioselectivity (Table 1). For example, methylamine addition to the ethyl-substituted DHP complex yields 5-ethyl-3-methylamino-1,2,5,6-tetrahydropyridine at 52% isolated yield after decomplexation.

Table 1: Representative Yields for Tungsten-Mediated Amination

SubstrateAmineYield (%)
Ethyl-DHP complexMethylamine52
Allyl-DHP complexBenzylamine48
Parent DHP complexCyclohexylamine45

Thermal Cyclization of Pentanediamine Derivatives

Synthesis of 2,3,4,5-Tetrahydropyridine

Heating pentanediamine (pure or in solution) at elevated temperatures (120–220°C) induces cyclization to 2,3,4,5-tetrahydropyridine. For instance, refluxing pentanediamine in lauryl alcohol at 210°C for 8 hours achieves a 12% conversion rate, while hexadecane solutions at 220°C for 16 hours yield 45.2 g of product.

Functionalization to Introduce 3-Amino Group

While this method efficiently generates the tetrahydropyridine core, subsequent amination at C3 remains challenging. Post-cyclization strategies under investigation include:

  • Electrophilic Amination : Treatment with hydroxylamine-O-sulfonic acid in acidic media.

  • Reductive Amination : Condensation with aldehydes/ketones followed by hydrogenation.

Table 2: Thermal Cyclization Parameters

SolventTemperature (°C)Time (h)Conversion (%)
None (neat)16085
Lauryl alcohol210812
Hexadecane2201645

Boronic Ester-Based Synthetic Routes

Formation of Quaternary Salts

Pyridine-3/4-boronic acid/esters react with alkyl halides (e.g., methyl iodide, benzyl chloride) to form N-substituted quaternary salts. For example, pyridine-3-boronic acid pinacol ester and tert-butyl chloroformate generate a tert-butoxycarbonyl-protected intermediate.

Reduction and Subsequent Modifications

Sodium borohydride reduction in aprotic solvents (e.g., THF, DMF) yields N-substituted tetrahydropyridine boronic esters. Subsequent hydrolysis or transamination could theoretically introduce the C3 amine, though explicit protocols are absent in current literature.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityFunctional Group Tolerance
Tungsten-mediated amination45–52ModerateBroad (amines, esters)
Thermal cyclization5–45HighLimited (thermal stability)
Boronic ester reductionN/ALowNarrow (boron-sensitive)
  • Tungsten-mediated amination excels in regioselectivity but suffers from moderate yields due to oxidative decomplexation losses.

  • Thermal cyclization is scalable but requires post-synthetic modifications to introduce the amine.

  • Boronic ester routes remain exploratory, with potential for diversification via Suzuki-Miyaura couplings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form pyridine or other oxidized derivatives.

    Reduction: Reduction reactions can further convert this compound to piperidine derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Major Products

The major products formed from these reactions include pyridine, piperidine, and various substituted tetrahydropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Positional Isomers: 2,3,4,5-Tetrahydropyridin-6-amine

Key Differences :

  • Amine Position : The amine group is at position 6 instead of position 3.
  • Synthesis and Applications: Patent applications highlight derivatives of this isomer as β-secretase inhibitors for treating neurodegenerative diseases like Alzheimer’s .
  • Molecular Interactions : Positional isomerism likely alters hydrogen-bonding patterns and enzyme-binding affinity.

Substituted Derivatives: 5-[(Pyridin-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine

Key Differences :

  • Substituents : A pyridin-2-ylmethyl group is attached to the tetrahydropyridine ring.
  • Molecular Weight : Increased to 217.28 g/mol (C₁₂H₁₅N₃) due to the bulky substituent .

Heterocyclic Analogues: 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one

Key Differences :

  • Core Structure : Replaces tetrahydropyridine with a dihydropyrimidine ring.
  • Functional Groups : Contains a thione (-C=S) group instead of an imine .
  • Synthesis : Synthesized via condensation reactions with aromatic aldehydes, indicating divergent reactivity compared to the simpler tetrahydropyridin-3-amine .

Patent-Derived Analogues: N-Substituted Tetrahydropyridin-6-amine Inhibitors

Key Differences :

  • Substituents : Derivatives include trifluoromethylpyridyl and cyclopentyl groups, enhancing molecular complexity and target specificity .
  • Applications : Explicitly designed as β-secretase inhibitors, demonstrating how structural modifications (e.g., trifluoromethyl groups) improve pharmacokinetic properties .

Structural and Functional Data Table

Compound Name Molecular Formula Amine Position Key Substituents Molecular Weight (g/mol) Applications/Notes
2,3,4,5-Tetrahydropyridin-3-amine C₅H₁₀N₂ 3 None 98.15 Research compound
2,3,4,5-Tetrahydropyridin-6-amine C₅H₁₀N₂ 6 None 98.15 β-Secretase inhibitors (patent)
5-[(Pyridin-2-yl)methyl]-derivative C₁₂H₁₅N₃ 3 Pyridin-2-ylmethyl 217.28 Uncharacterized bioactivity
N-Substituted inhibitor (Patent) ~C₂₀H₂₅F₃N₄O 6 Trifluoromethylpyridyl ~400.0* Neurodegenerative drug lead

*Estimated based on patent examples.

Research Implications and Gaps

  • Polarity and Reactivity : The imine group in this compound contributes to moderate polarity, akin to chlorobiphenyls where substituent position affects polarity . However, direct experimental comparisons (e.g., logP, pKa) with analogues are lacking.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,3,4,5-tetrahydropyridin-3-amine, and how do they influence its reactivity?

  • Answer : The compound contains a partially saturated pyridine ring with an amine group at position 2. Its structure includes a six-membered ring with one double bond (C=N), a primary amine (NH₂), and stereochemistry in the (3S)-enantiomer (as shown by the InChIKey SEECZTVWJNGUEJ-YFKPBYRVSA-N) . The amine group enhances nucleophilicity, while the conjugated double bond facilitates π-π stacking interactions. For structural analysis, use techniques like NMR (to confirm stereochemistry) and X-ray crystallography (to resolve ring conformation).

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous compounds (e.g., piperidine derivatives) suggest multi-step routes:

Ring formation : Cyclization of γ-aminoketones via reductive amination.

Functionalization : Introduce substituents via nucleophilic substitution or catalytic hydrogenation.
Purification via column chromatography (polar solvents) is critical to isolate enantiomers, given the stereochemical sensitivity of the (3S)-form .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Answer :

  • Purity : HPLC with UV detection (λ ~250 nm, typical for aromatic amines).
  • Stereochemistry : Chiral column chromatography or circular dichroism (CD) spectroscopy.
  • Structural confirmation : Compare experimental IR/NMR data with computational predictions (e.g., DFT-based simulations) .

Advanced Research Questions

Q. How can contradictory data on biological activity between enantiomers be resolved?

  • Answer : Contradictions may arise from differential binding to chiral targets (e.g., enzymes or receptors). Methodological steps:

Enantioselective synthesis : Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) to obtain pure (3S) and (3R) forms .

Pharmacological assays : Test each enantiomer in cell-based models (e.g., receptor binding assays) and compare IC₅₀ values.

Molecular docking : Model interactions with target proteins (e.g., beta-secretase inhibitors in ) to identify stereospecific binding pockets .

Q. What computational tools are suitable for predicting the pharmacokinetic profile of this compound?

  • Answer :

  • QSAR modeling : Predict absorption/distribution using descriptors like logP (calculated as ~1.2 for C₅H₁₀N₂) and polar surface area (PSA ≈ 50 Ų) .
  • MD simulations : Study membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models.
  • ADMET prediction : Tools like SwissADME or ADMETLab 2.0 can estimate toxicity and metabolic stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for therapeutic use?

  • Answer :

  • Analog synthesis : Modify substituents (e.g., halogenation at positions 2, 4, or 5) to test electronic effects (see for chloro-analogs) .
  • Bioisosteric replacement : Replace the amine group with a sulfonamide or urea moiety to enhance binding affinity.
  • Activity cliffs : Compare IC₅₀ values of analogs in enzymatic assays (e.g., beta-secretase inhibition in ) to identify critical functional groups .

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